1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C10H10N2O3. This compound is part of the pyrido[2,3-d][1,3]oxazine family, characterized by a fused ring system containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with an isocyanate, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of solvents like p-xylene and catalysts to facilitate the cyclization process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione: This compound lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar fused ring system but contains a pyrimidine ring instead of an oxazine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6(2)12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMGYRFOHRYYEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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